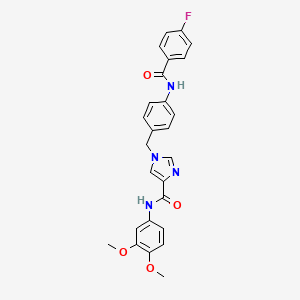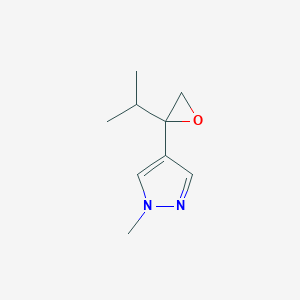![molecular formula C17H13ClN2OS B2965217 2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde oxime CAS No. 478065-54-2](/img/structure/B2965217.png)
2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde oxime” is a chemical compound with the molecular formula C17H13ClN2OS . It is also known by the synonym "(E)-N-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]hydroxylamine" .
Physical And Chemical Properties Analysis
The molecular weight of “2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde oxime” is 328.82 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Aplicaciones Científicas De Investigación
Synthesis and Derivatives
2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde oxime and its derivatives have significant applications in the synthesis of various fused quinolines and other heterocyclic compounds. Researchers have explored methods to replace the 2-chloro-groups in these compounds with various substituents, leading to a diverse array of fused quinolines, including thieno-, pyridazino-, tropono-, pyrano-, thiopyrano-, and furo-quinolines (Meth-Cohn et al., 1981).
Antioxidant Activities
Some quinoline derivatives, including 2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde oxime, have been evaluated for their antioxidant activities. These compounds have shown promising results in various antioxidant assays, indicating their potential as novel antioxidants (Zhang et al., 2013), (Subashini et al., 2010).
Visible Light Photoredox Catalysis
The use of 2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde oxime in visible light photoredox catalysis has been reported. This approach enables the synthesis of phenanthridines and quinolines from aldehydes, using O-(4-Cyanobenzoyl)hydroxylamine as the nitrogen source (An & Yu, 2015).
Anti-Bacterial and Wound Healing Properties
Studies have shown that certain quinoline derivatives possess antibacterial and wound healing properties. These compounds have been tested against a range of gram-positive and gram-negative bacteria, with some showing significant inhibition. Additionally, their wound healing activity has been linked to their antioxidant properties, which may protect against oxidative DNA damage (Naik et al., 2009).
Non-Covalent Synthesis
The use of oxime-quinoline synthons in the non-covalent synthesis of quinoline derivatives has been explored. These synthons have been used in the formation of cocrystals and salts, demonstrating the versatility of quinoline derivatives in non-covalent synthetic approaches (Tarai & Baruah, 2016).
Enzymatic Enhancement
Some quinoline derivatives, including 2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde oxime, have been shown to enhance enzymatic activities. For instance, thienoquinolinones have been identified as potent enhancers of α-amylase activity, suggesting their potential application in enzymology (Abass, 2007).
Corrosion Inhibition
Quinoline derivatives have been studied for their corrosion inhibition properties, particularly in protecting metals like steel against dissolution in acidic environments. These studies contribute to the understanding of how such compounds can be utilized in industrial applications to prevent metal corrosion (Lgaz et al., 2017).
Propiedades
IUPAC Name |
(NE)-N-[[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c18-15-7-5-12(6-8-15)11-22-17-14(10-19-21)9-13-3-1-2-4-16(13)20-17/h1-10,21H,11H2/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFUNBANYCYMOW-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)SCC3=CC=C(C=C3)Cl)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)SCC3=CC=C(C=C3)Cl)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde oxime | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

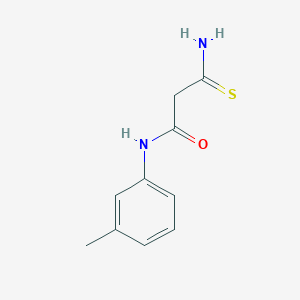
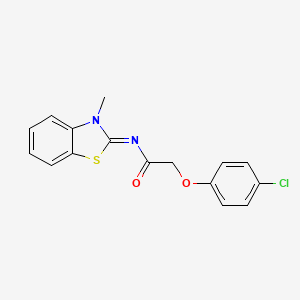

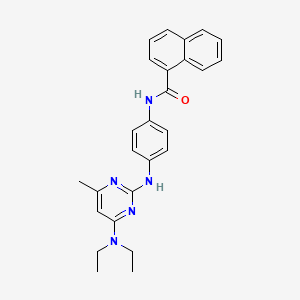


![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2965145.png)
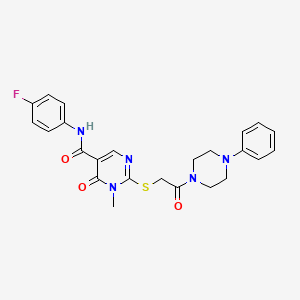
![N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2965148.png)
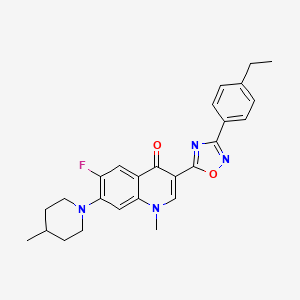
![N-[4-(diethylamino)phenyl]-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2965153.png)

